molecular formula C6H9BrO B6179841 3-(bromomethyl)-3-methylcyclobutan-1-one CAS No. 2613382-13-9

3-(bromomethyl)-3-methylcyclobutan-1-one

Cat. No. B6179841
CAS RN: 2613382-13-9
M. Wt: 177
InChI Key:
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Description

3-(Bromomethyl)-3-methylcyclobutan-1-one, also known as 3-bromo-3-methylcyclobutanone, is an organic compound belonging to the family of cyclobutanones. It is a colorless, volatile liquid, with a melting point of -6.5 °C and a boiling point of 101 °C. It is a useful reagent in organic synthesis and has been used in various scientific research applications.

Scientific Research Applications

3-(bromomethyl)-3-methylcyclobutan-1-onethylcyclobutanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as cyclobutanes, cyclobutanones, and cyclobutene derivatives. It has also been used in the synthesis of polycyclic aromatic hydrocarbons, and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-methylcyclobutan-1-onethylcyclobutanone is not well understood. However, it is believed that the compound reacts with various functional groups in the presence of a base, forming a cyclic adduct. This adduct can then undergo further reactions, such as elimination, rearrangement, and ring-opening reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(bromomethyl)-3-methylcyclobutan-1-onethylcyclobutanone are not well understood. However, it is believed that the compound may have some effects on the central nervous system. It has been reported to have some sedative and hypnotic effects, as well as some anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(bromomethyl)-3-methylcyclobutan-1-onethylcyclobutanone in laboratory experiments is that it is relatively easy to synthesize. It is also relatively inexpensive and can be stored at room temperature. However, the compound is volatile and can be explosive if mishandled. Additionally, the compound is highly flammable, and should be handled with caution.

Future Directions

The future directions for 3-(bromomethyl)-3-methylcyclobutan-1-onethylcyclobutanone research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, further research into its mechanism of action and the potential for its use in other fields, such as materials science, is needed. Finally, further research into the safety and toxicity of the compound is also needed.

Synthesis Methods

3-(bromomethyl)-3-methylcyclobutan-1-onethylcyclobutanone can be synthesized in two different ways. The first method involves the reaction of 3-bromopropanal with a Grignard reagent in the presence of a base. The second method involves the reaction of 3-bromopropanal with a lithium-halide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-3-methylcyclobutan-1-one involves the bromination of 3-methylcyclobutanone followed by the reaction of the resulting bromoketone with formaldehyde.", "Starting Materials": [ "3-methylcyclobutanone", "Bromine", "Formaldehyde", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 3-methylcyclobutanone", "In a round-bottom flask, add 3-methylcyclobutanone (1.0 g, 9.0 mmol), bromine (1.2 mL, 23.4 mmol), acetic acid (2.0 mL), and sodium acetate (1.5 g, 18.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Workup", "Add water (10 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Reaction with formaldehyde", "In a round-bottom flask, add the crude product from step 2 (0.5 g, 1.8 mmol), formaldehyde (0.2 mL, 2.6 mmol), and sodium hydroxide (0.2 g, 5.0 mmol) in water (5 mL). Stir the mixture at room temperature for 2 hours.", "Step 4: Workup", "Acidify the reaction mixture with hydrochloric acid and extract with dichloromethane (3 x 10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 3-(bromomethyl)-3-methylcyclobutan-1-one (0.3 g, 60% yield)." ] }

CAS RN

2613382-13-9

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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